11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Pharmaceutical Reference Standards Impurity Profiling Quality Control (QC) Testing

QC laboratories filing ANDAs for generic pirenzepine dihydrochloride require authenticated EP Impurity A for HPLC system suitability, relative response factor determination, and forced degradation studies. This pharmacopeial reference standard also serves as a reactive building block for M1 mAChR fluorescent ligand libraries. - ≥98% purity with defined melting point (196-199°C) for orthogonal identity verification. - N-11 chloroacetyl handle enables parallel conjugation to amine-terminated fluorophores. - Supplied with full characterization data compliant with EP monograph requirements.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.7 g/mol
CAS No. 28797-48-0
Cat. No. B042267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
CAS28797-48-0
Molecular FormulaC14H10ClN3O2
Molecular Weight287.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
InChIInChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20)
InChIKeyRMBZFWLMYVPNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43.2 [ug/mL]

11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 28797-48-0): Chemical Identity and Pharmacopeial Classification for Procurement


11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 28797-48-0) is a tricyclic benzodiazepinone derivative formally designated as Pirenzepine EP Impurity A under the European Pharmacopoeia monograph for pirenzepine dihydrochloride monohydrate [1]. This compound functions as the penultimate synthetic intermediate in the manufacture of pirenzepine, an M1-selective muscarinic acetylcholine receptor (mAChR) antagonist, and bears a reactive chloroacetyl moiety at the N-11 position that enables nucleophilic displacement by amines to yield the final drug substance . Its procurement relevance is defined by its pharmacopeial reference-standard status for impurity profiling, its utility as a building block for novel mAChR ligand libraries, and its distinct lack of intrinsic muscarinic receptor binding activity—a property that distinguishes it from the pharmacologically active pirenzepine scaffold [2].

1Type: EP Impurity A for pirenzepine
2Role: Synthetic intermediate with chloroacetyl handle
3Binding: Null mAChR affinity – negative control

Why In-Class Muscarinic Intermediates Cannot Replace 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one in Regulated Pirenzepine Workflows


Substituting 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with a structurally related muscarinic antagonist intermediate is not feasible without compromising both regulatory compliance and experimental validity. As the formally designated Pirenzepine EP Impurity A, this specific compound is mandated by the European Pharmacopoeia monograph for the identification, quantification, and control of residual chloroacetyl intermediates in pirenzepine drug substance batches [1]. Furthermore, replacement with an alternative electrophilic intermediate—such as a bromoacetyl or iodoacetyl analog—fundamentally alters reaction kinetics and product profiles in the final N-alkylation step, as the chloroacetyl group's balanced reactivity (slower displacement kinetics relative to bromoacetyl) provides a narrower window for side-product formation during pirenzepine API manufacture . Generic intermediates also lack the validated purity specifications (≥95%) and defined melting-point range (196–199°C) established for this compound by accredited reference-standard suppliers, introducing unacceptable risk into analytical method validation and quality-control release testing .

Pharmacopeial Designation
Only EP Impurity A fulfills the European Pharmacopoeia monograph; generic intermediates lack traceability and may require re-validation.
Reactivity Shift
Bromoacetyl or iodoacetyl analogs alter N-alkylation kinetics, potentially shifting impurity profiles and reaction outcomes.
Specification Absence
Alternatives rarely provide validated purity (≥95%) and defined melting range (196–199°C), compromising QC acceptance criteria.

Quantitative Differentiation of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one Against Pirenzepine and Related mAChR Intermediates


Defined Physicochemical Benchmark: Melting-Point Specification for Identity Confirmation vs. Pirenzepine Free Base

The compound's melting point of 196–199°C provides a rapid, equipment-light identity confirmation that differentiates it from pirenzepine free base, which melts at a significantly higher temperature (approximately 228–232°C for the anhydrous form) . This 32°C difference in melting range constitutes a critical orthogonal identification parameter for incoming material acceptance in GMP environments, as pirenzepine batches contaminated with this penultimate intermediate would exhibit a depressed and broadened melting endotherm detectable by differential scanning calorimetry prior to any chromatographic analysis .

Melting Point
Data to verify
196–199°C
vs. pirenzepine free base ~228–232°C
Supports orthogonal identity confirmation
Vendor COA data; use for incoming material acceptance screening
Pharmaceutical Reference Standards Impurity Profiling Quality Control (QC) Testing

Pharmacopeial Impurity Classification: Regulatory Differentiation from Non-Pharmacopeial Synthetic Intermediates

This compound is officially codified as Pirenzepine EP Impurity A in the European Pharmacopoeia monograph for pirenzepine dihydrochloride monohydrate, a regulatory designation not held by any other chloroacetyl-containing pirenzepine precursor [1]. Unlike generic synthetic intermediates sold without pharmacopeial traceability, EP-grade Impurity A is supplied with comprehensive structural characterization data (NMR, HRMS, IR, and HPLC purity ≥95% area normalization) compliant with ICH Q3A/Q3B impurity qualification thresholds . This regulatory standing means the compound can be deployed directly in ANDA analytical similarity studies without re-characterization, reducing method development timelines by an estimated 2–4 weeks compared to custom-synthesized intermediates of unknown provenance [2].

EP Impurity Status
Class-level
EP Impurity A
Characterization package: NMR, HRMS, IR, HPLC ≥95%
Enables direct use in ANDA method validation
ICH Q3A/Q3B impurity qualification context
European Pharmacopoeia (EP) Abbreviated New Drug Application (ANDA) Method Validation (AMV)

Null Pharmacological Activity at Muscarinic Receptors: Functional Differentiation from Pirenzepine

In a radioligand binding assay using rat cerebral cortex membranes and [³H]-QNB as the competitive tracer, 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one exhibited no appreciable affinity for muscarinic acetylcholine receptors at the concentrations tested [1]. This stands in stark contrast to pirenzepine, which displaces [³H]-N-methylscopolamine with a Ki of approximately 20–30 nM at M1 mAChRs . The >1,000-fold difference in apparent receptor engagement confirms that the chloroacetyl intermediate is functionally silent at muscarinic receptor subtypes, making it unsuitable as a direct pharmacological tool but ideal as a non-interfering synthetic precursor or negative control in receptor-binding experimental designs.

mAChR Binding
Head-to-head
No appreciable affinity
Pirenzepine Ki ≈ 20–30 nM (M1)
Confirms null receptor activity
Rat cortex membranes, [³H]-QNB; >1,000-fold difference
Muscarinic Acetylcholine Receptor Binding Affinity ChEMBL Bioactivity

Chloroacetyl Reactive Handle for Fluorescent mAChR Probe Synthesis: Utility Differentiation from Final Drug Substances

The chloroacetyl moiety at the N-11 position serves as an electrophilic anchor for the modular construction of fluorescent bitopic ligands targeting the human M1 muscarinic receptor . In published protocols, this intermediate is reacted with amine-functionalized Bodipy, Rhodamine Red-X, or Fluorolink Cy3 fluorophores via a nucleophilic displacement reaction, generating covalent fluorescent pirenzepine derivatives suitable for fluorescence correlation spectroscopy and time-resolved ligand-binding studies [1]. This derivatization pathway is unavailable with pirenzepine itself, which lacks a displaceable leaving group at the N-11 acetyl position (replaced by N-methylpiperazine) and therefore cannot be directly conjugated to fluorophores without de novo synthesis. The compound's singular role as a modular entry point into fluorescent M1 probe libraries provides a procurement justification distinct from that of the final drug substance or other intermediates.

Fluorophore Conjugation
Method context
Chloroacetyl displacement at N-11
Bodipy, Rhodamine, Cy3 attachment
Supports modular probe synthesis
J. Med. Chem. 2004 protocol; estimated 3–4 synthetic steps saved
Bitopic Ligands Fluorescence Correlation Spectroscopy M1 Muscarinic Receptor

Procurement-Guiding Application Scenarios for 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 28797-48-0)


GMP Impurity Reference Standard for Pirenzepine ANDA Method Validation

Quality control laboratories filing ANDAs for generic pirenzepine dihydrochloride require an authenticated sample of EP Impurity A for HPLC system suitability testing, relative response factor determination, and forced degradation studies. The compound's defined melting point (196–199°C) provides an orthogonal identity check prior to chromatographic use , while its EP-designated impurity status satisfies health authority expectations for impurity traceability [1].

Synthetic Intermediate for Modular M1-Selective Fluorescent Probe Libraries

Academic screening centers developing fluorescence-based M1 mAChR occupancy assays can exploit the compound's N-11 chloroacetyl group as a reactive handle for parallel conjugation to diverse amine-terminated fluorophores (Bodipy, Rhodamine Red-X, Cy3) . This single starting material enables the rapid generation of a focused library of fluorescent bitopic ligands for fluorescence correlation spectroscopy and confocal imaging studies of receptor dimerization [2].

Negative Control in Muscarinic Receptor Binding Studies

Because this compound shows no appreciable binding affinity at mAChRs [3], it serves as an ideal negative control in radioligand displacement experiments designed to validate the specificity of novel M1 antagonists. Its structural similarity to pirenzepine ensures that any observed binding displacement by test compounds is attributable to specific receptor engagement rather than non-specific matrix effects.

Process Chemistry Optimization: Reaction Kinetics Benchmarking

Process development chemists optimizing the final N-alkylation step in pirenzepine manufacture can use this compound to benchmark nucleophilic displacement kinetics against alternative electrophilic intermediates (e.g., bromoacetyl or mesylate analogs). The chloroacetyl leaving group's intermediate reactivity provides a well-characterized baseline for assessing amine nucleophile scope, reaction temperature profiles, and by-product formation rates under cGMP manufacturing conditions.

Application
Selection Property
Validation Focus
ANDA Impurity Reference Standard
EP-designated impurity status
Orthogonal identity (melting point), system suitability
Fluorescent M1 Probe Library
Chloroacetyl reactive handle
Fluorophore conjugation scope and bitopic ligand assembly
mAChR Binding Negative Control
Null receptor affinity
Specific vs. non-specific binding differentiation
Process Chemistry Kinetics
Chloroacetyl leaving-group reactivity
Nucleophilic displacement benchmarking against alternatives
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